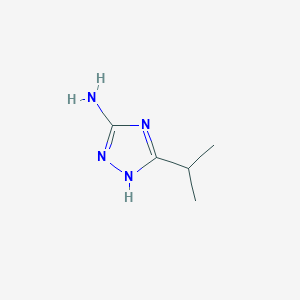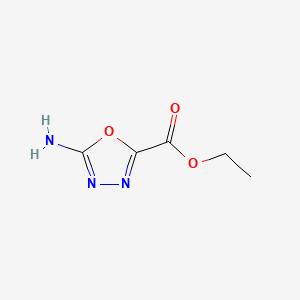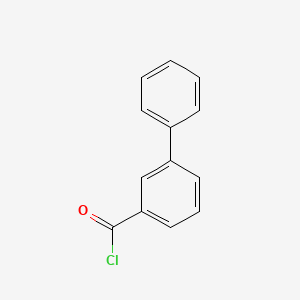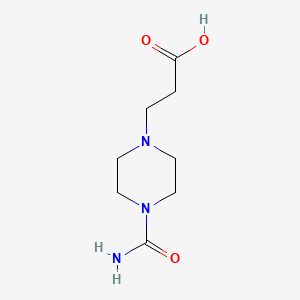
3-(4-Carbamoylpiperazin-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4-Carbamoylpiperazin-1-yl)propanoic acid”, also known as CPP, is a synthetic molecule. It is a solid substance and is used in medical research.
Molecular Structure Analysis
The molecular formula of “this compound” is C8H15N3O3 . Its molecular weight is 201.22 g/mol.Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 201.22 g/mol.Mecanismo De Acción
The exact mechanism of action of 3-CP is not fully understood. However, it is believed to act as an agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. Additionally, 3-CP has been found to inhibit the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of serotonin and other neurotransmitters. This inhibition of MAO could lead to an increase in serotonin levels, which could explain its antidepressant effects.
Biochemical and Physiological Effects
3-CP has been found to have a number of biochemical and physiological effects. It has been found to increase levels of serotonin, dopamine, and norepinephrine in the brain. Additionally, it has been found to increase levels of the neurotransmitter glutamate in the hippocampus, which is involved in learning and memory. It has also been found to activate the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-CP has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and is available commercially. Additionally, it has been found to have a wide range of therapeutic effects in animal models. However, there are some limitations to its use in lab experiments. For example, it has been found to be toxic at high doses and can cause side effects such as nausea and dizziness. Additionally, its mechanism of action is not fully understood and further research is needed to determine its exact effects.
Direcciones Futuras
There are a number of possible future directions for 3-CP. One possible direction is to further study its mechanism of action and its effects on the brain. Additionally, further research could be done to determine its potential therapeutic applications in humans. Additionally, further research could be done to determine its potential use as a treatment for Parkinson's disease, Alzheimer's disease, and Huntington's disease. Additionally, further research could be done to determine its potential use as an antidepressant in humans. Finally, further research could be done to determine its potential use as a treatment for anxiety and depression.
Métodos De Síntesis
3-CP can be synthesized via a number of different methods, including the reaction of piperazine with ethyl chloroformate, the reaction of piperazine with 3-chloropropionic acid, and the reaction of piperazine with ethyl chloroformate and 3-chloropropionic acid. The most commonly used method involves the reaction of piperazine with ethyl chloroformate to produce 3-CP. This reaction is carried out in anhydrous conditions and yields a high yield of 3-CP.
Aplicaciones Científicas De Investigación
3-CP has been studied for its potential therapeutic applications in a variety of diseases. It has been found to have anti-inflammatory, anti-anxiety, and anti-depressant effects in animal models. It has also been studied for its potential use as an antidepressant in humans. Additionally, 3-CP has been studied for its potential use as a treatment for Parkinson's disease, Alzheimer's disease, and Huntington's disease.
Propiedades
IUPAC Name |
3-(4-carbamoylpiperazin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O3/c9-8(14)11-5-3-10(4-6-11)2-1-7(12)13/h1-6H2,(H2,9,14)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRNAKSDEMRQPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373858 |
Source


|
| Record name | 3-(4-carbamoylpiperazin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
705941-74-8 |
Source


|
| Record name | 3-(4-carbamoylpiperazin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

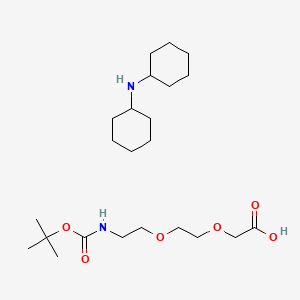
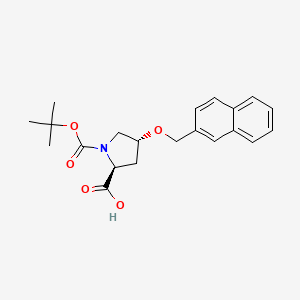
![(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-[(2-methylpropan-2-yl)oxy]phenyl]pentanoic acid](/img/structure/B1302548.png)
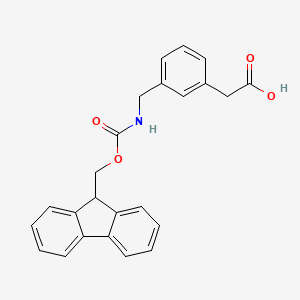





![(2S,11aS)-Fmoc-2-amino-10-carboxymethyl-1,2,3,11a-tetrahydro-10H-pyrrolo[2,1-c][1,4]-benzodiazepine-5,11-dione](/img/structure/B1302563.png)

